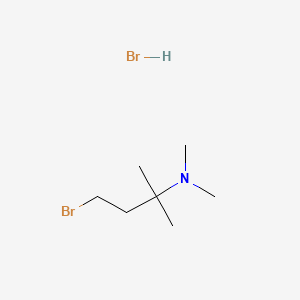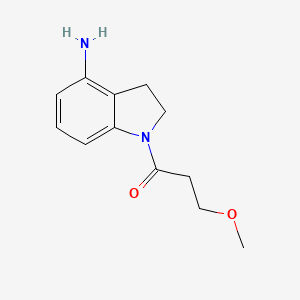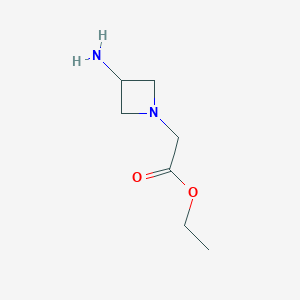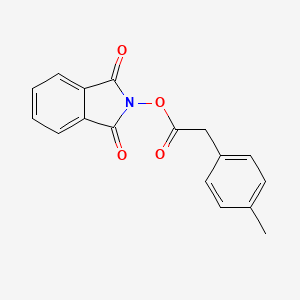![molecular formula C11H11F2NO B13569932 rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide](/img/structure/B13569932.png)
rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclopropyl ring substituted with a difluoromethyl group and a benzamide moiety, making it an interesting subject for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide typically involves the cyclopropanation of a suitable precursor followed by the introduction of the difluoromethyl group. One common method involves the reaction of a cyclopropylamine derivative with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group may enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-N-[(1R,2R)-2-(fluoromethyl)cyclopropyl]benzamide
- rac-N-[(1R,2R)-2-(Difluoromethyl)cyclopropyl]benzamide, trans
Uniqueness
rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide is unique due to its specific stereochemistry and the presence of the difluoromethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H11F2NO |
|---|---|
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
N-[(1S,2R)-2-(difluoromethyl)cyclopropyl]benzamide |
InChI |
InChI=1S/C11H11F2NO/c12-10(13)8-6-9(8)14-11(15)7-4-2-1-3-5-7/h1-5,8-10H,6H2,(H,14,15)/t8-,9+/m1/s1 |
Clé InChI |
ZMSAUDXBBRZQEU-BDAKNGLRSA-N |
SMILES isomérique |
C1[C@H]([C@H]1NC(=O)C2=CC=CC=C2)C(F)F |
SMILES canonique |
C1C(C1NC(=O)C2=CC=CC=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B13569860.png)





![4-chloro-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-1H-imidazole-5-carboxylic acid](/img/structure/B13569893.png)
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-phenylpyrrolidine-3-carboxylicacid](/img/structure/B13569894.png)
![5-fluoro-3-hydroxy-3-[2-oxo-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B13569903.png)

![3-(4-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13569915.png)


